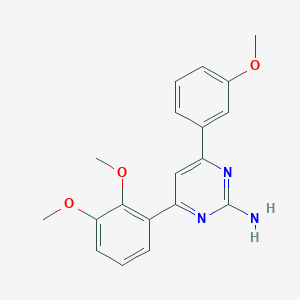
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-DCPMPA) is a synthetic compound with a wide range of potential applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the study of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme has been associated with anti-inflammatory, anti-fungal, and anti-bacterial effects.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-fungal effects, as well as anti-bacterial effects. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2, which is involved in the regulation of inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively inexpensive to synthesize and is readily available. However, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not water soluble, so it must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential application is in the study of drug metabolism and pharmacokinetics, as 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has potential applications in the study of cancer, diabetes, and Alzheimer’s disease. Finally, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may be useful in the development of new drugs, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Synthesemethoden
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the condensation reaction of 3,4-dichlorophenylacetonitrile and 2-methoxyphenylhydrazine. The reaction occurs in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 80-100°C. The reaction produces 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as the main product, with minor amounts of other by-products.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














